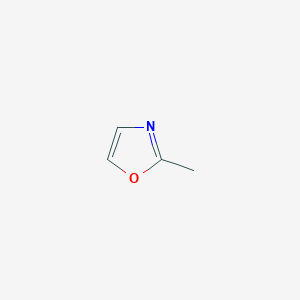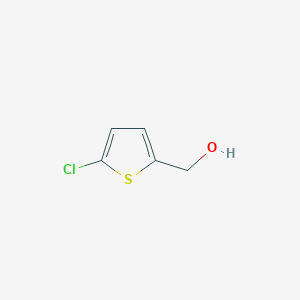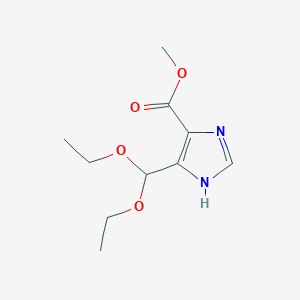![molecular formula C6H12N2 B1590389 3,8-Diazabicyclo[3.2.1]octane CAS No. 280-06-8](/img/structure/B1590389.png)
3,8-Diazabicyclo[3.2.1]octane
Overview
Description
3,8-Diazabicyclo[3.2.1]octane is a bicyclic organic compound that features two nitrogen atoms within its structure. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. It is often used as a building block in the synthesis of more complex molecules and has applications in various fields including medicinal chemistry and materials science.
Mechanism of Action
3,8-Diazabicyclo[3.2.1]octane: (often abbreviated as DABCO) primarily targets biological systems where it acts as a versatile organic base. Its role is to facilitate various chemical reactions by participating in proton transfer processes. DABCO’s nitrogen atoms are essential for its basicity, allowing it to interact with acidic protons in different contexts.
Action Environment
Environmental factors impact DABCO’s efficacy and stability:
- DABCO’s reactivity varies with temperature. Different solvents affect its solubility and reactivity. Exposure to air and light may lead to oxidation or degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,8-Diazabicyclo[3.2.1]octane can be synthesized through the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate, as well as with methyl crotonate, affords this compound in yields ranging from 51% to 73% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes involving cycloaddition reactions are scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloadditions with alkenes and other dipolarophiles.
Substitution Reactions: The nitrogen atoms in the structure can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Cycloaddition Reactions: Common reagents include acrylate and acrylic acid derivatives.
Substitution Reactions: Reagents such as alkyl halides can be used for nucleophilic substitution at the nitrogen atoms.
Major Products
Cycloaddition Products: The major products of cycloaddition reactions are typically the this compound derivatives.
Substitution Products: Substitution reactions yield various N-substituted derivatives of this compound.
Scientific Research Applications
3,8-Diazabicyclo[3.2.1]octane has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold in the synthesis of compounds with potential antiproliferative properties against cancer cell lines.
Materials Science: The compound’s unique structure makes it a valuable building block in the design of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: Another bicyclic compound with two nitrogen atoms, but with a different ring structure.
8-Azabicyclo[3.2.1]octane: A similar compound with a single nitrogen atom in the bicyclic structure.
Uniqueness
3,8-Diazabicyclo[3.2.1]octane is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct reactivity and properties compared to other bicyclic compounds. Its ability to participate in cycloaddition reactions and form stable derivatives makes it particularly valuable in synthetic chemistry.
Properties
IUPAC Name |
3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDJYZBKCVSODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497950 | |
| Record name | 3,8-Diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280-06-8 | |
| Record name | 3,8-Diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)






![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)





